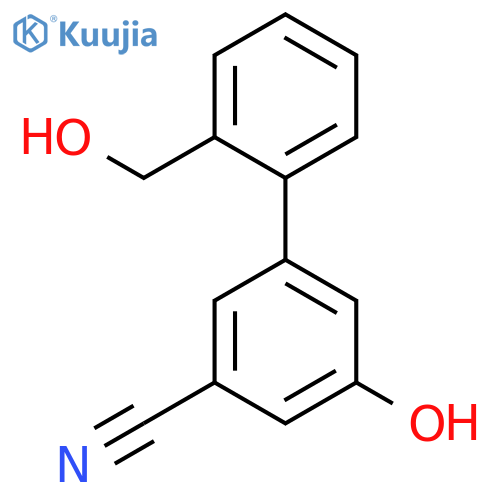Cas no 1261900-97-3 (3-Cyano-5-(2-hydroxymethylphenyl)phenol)

1261900-97-3 structure
商品名:3-Cyano-5-(2-hydroxymethylphenyl)phenol
CAS番号:1261900-97-3
MF:C14H11NO2
メガワット:225.242643594742
MDL:MFCD18314197
CID:2762241
PubChem ID:53219873
3-Cyano-5-(2-hydroxymethylphenyl)phenol 化学的及び物理的性質
名前と識別子
-
- 1261900-97-3
- MFCD18314197
- 3-Cyano-5-(2-hydroxymethylphenyl)phenol, 95%
- 3-CYANO-5-(2-HYDROXYMETHYLPHENYL)PHENOL
- DTXSID80684665
- 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile
- 3-Cyano-5-(2-hydroxymethylphenyl)phenol
-
- MDL: MFCD18314197
- インチ: InChI=1S/C14H11NO2/c15-8-10-5-12(7-13(17)6-10)14-4-2-1-3-11(14)9-16/h1-7,16-17H,9H2
- InChIKey: ADRZUUAWDNQSJZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 225.078978594Da
- どういたいしつりょう: 225.078978594Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
3-Cyano-5-(2-hydroxymethylphenyl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320240-5 g |
3-Cyano-5-(2-hydroxymethylphenyl)phenol, 95%; . |
1261900-97-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320240-5g |
3-Cyano-5-(2-hydroxymethylphenyl)phenol, 95%; . |
1261900-97-3 | 95% | 5g |
€1159.00 | 2025-03-19 |
3-Cyano-5-(2-hydroxymethylphenyl)phenol 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
1261900-97-3 (3-Cyano-5-(2-hydroxymethylphenyl)phenol) 関連製品
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261900-97-3)

清らかである:99%
はかる:5g
価格 ($):687.0